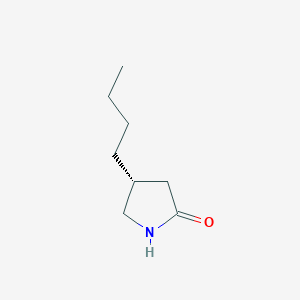

(R)-4-butylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-4-butylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropeptide S Receptor Modulation

(R)-4-butylpyrrolidin-2-one has been investigated for its role in modulating the neuropeptide S receptor, which is implicated in several central nervous system disorders such as anxiety and substance abuse. Research indicates that derivatives of this compound exhibit antagonist activity at the neuropeptide S receptor, showing potential for treating conditions like panic disorder and PTSD. In vivo studies have demonstrated that certain analogs can significantly reduce cocaine self-administration without affecting food intake, suggesting a targeted therapeutic approach for addiction treatment .

Anticancer Activity

The compound has also been studied for its anticancer properties. A series of pyrrolidine derivatives, including those based on this compound, have shown promising cytotoxic effects against various cancer cell lines. For instance, certain synthesized derivatives exhibited activity that was twice as effective as the reference drug tamoxifen against HeLa cells. In vivo studies revealed significant increases in survival rates among treated animal models, highlighting the potential of these compounds as novel anticancer agents .

Enhancing Agrochemical Efficacy

This compound is being explored as a penetration enhancer for agrochemical active agents. Its ability to improve the delivery of these agents into plant tissues can enhance their effectiveness while potentially reducing the required dosage. This application is particularly relevant in the development of environmentally friendly agricultural practices that minimize chemical runoff and exposure risks .

Green Solvent Alternatives

In synthetic organic chemistry, this compound has been identified as a promising green solvent alternative to traditional solvents like dimethylformamide (DMF). Its favorable properties include lower toxicity and better environmental compatibility, making it suitable for solid-phase peptide synthesis and other chemical reactions. Studies have shown that using this compound can lead to improved reaction yields while reducing harmful waste products .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neuropeptide S receptor modulation | Potential treatment for anxiety and substance abuse; effective in vivo results |

| Anticancer activity | Cytotoxic effects against cancer cell lines; increased survival rates in models | |

| Agrochemicals | Penetration enhancer for agrochemicals | Enhances efficacy of active agents; promotes environmentally friendly practices |

| Organic Synthesis | Green solvent alternative | Improves reaction yields; reduces toxicity compared to traditional solvents |

Análisis De Reacciones Químicas

Oxidation Reactions

(R)-4-Butylpyrrolidin-2-one undergoes oxidation primarily at the nitrogen atom or the α-carbon positions. Key findings include:

-

N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracetic acid (CH₃COOOH) generates the corresponding N-oxide derivative. This reaction proceeds via electrophilic attack on the nitrogen lone pair .

-

C-H Oxidation : Manganese-based catalysts (e.g., Mn(CF₃SO₃)₂) enable selective oxidation of benzylic or aliphatic C–H bonds adjacent to the pyrrolidinone ring, forming ketones or alcohols .

Example Conditions :

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| H₂O₂ (30%) | N-Oxide derivative | 60–75 | |

| Mn(CF₃SO₃)₂, AcOH | α-Ketone | 45–60 |

Reduction Reactions

The carbonyl group in this compound is susceptible to reduction:

-

Lithium Aluminum Hydride (LiAlH₄) reduces the lactam to (R)-4-butylpyrrolidine, a secondary amine, via nucleophilic attack on the carbonyl carbon.

-

Catalytic Hydrogenation (H₂/Pd-C) selectively saturates the ring without altering the butyl group .

Key Data :

| Reagent | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄, THF, 0°C | (R)-4-Butylpyrrolidine | 85 | >95% ee | |

| H₂ (1 atm), Pd-C | Saturated pyrrolidine | 92 | N/A |

Substitution Reactions

The butyl group and ring positions participate in nucleophilic and electrophilic substitutions:

-

Alkylation : Reaction with allyl or benzyl bromides in the presence of Lewis acids (e.g., BF₃·OEt₂) introduces substituents at the 5-position of the ring .

-

Transamidation : Heating with primary amines (e.g., octylamine) replaces the butyl group via nucleophilic acyl substitution .

Representative Results :

| Reaction Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Allyl bromide, BF₃ | THF, rt, 15 min | 5-Allyl-pyrrolidin-2-one | 75 | |

| Octylamine, Δ | Toluene, 12 h | 1-Octylpyrrolidin-2-one | 68 |

Ring-Closing Metathesis (RCM)

This compound derivatives undergo RCM using Grubbs catalysts to form bicyclic alkaloid cores (e.g., indolizidines) :

-

Catalyst : 2nd-generation Grubbs catalyst (5 mol%).

-

Conditions : Dichloromethane (DCM), 40°C, 24 h.

-

Outcome : Formation of indolizidine-6-one with >90% diastereomeric excess .

Biodegradation Pathways

Environmental studies reveal microbial degradation of the butyl chain:

-

Bacterial Consortia : Pseudomonas spp. oxidize the butyl group to carboxylic acids, leaving the pyrrolidinone ring intact .

-

Key Enzymes : Monooxygenases and hydrolases mediate C–N bond cleavage .

Degradation Efficiency :

| Consortium | DOC Removal (%) | Time (Days) | Source |

|---|---|---|---|

| R2 + R1 | 72 | 14 | |

| S4 + S3 | 68 | 14 |

Mechanistic Insights

Propiedades

Fórmula molecular |

C8H15NO |

|---|---|

Peso molecular |

141.21 g/mol |

Nombre IUPAC |

(4R)-4-butylpyrrolidin-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-7-5-8(10)9-6-7/h7H,2-6H2,1H3,(H,9,10)/t7-/m1/s1 |

Clave InChI |

XERCUZVKEPHPQL-SSDOTTSWSA-N |

SMILES isomérico |

CCCC[C@@H]1CC(=O)NC1 |

SMILES canónico |

CCCCC1CC(=O)NC1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.